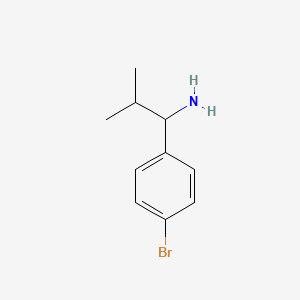

1-(4-Bromophenyl)-2-methylpropan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYPVVIXRRAUTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of the Amine Core

Transformations of the Primary Amine Functionality

The primary amine group is a nucleophilic center that readily participates in a variety of fundamental organic reactions. These transformations are crucial for modifying the compound's structure and properties.

The nitrogen atom of a primary amine possesses a lone pair of electrons, making it nucleophilic and capable of reacting with electrophiles such as alkyl halides. libretexts.org The direct N-alkylation of 1-(4-bromophenyl)-2-methylpropan-1-amine can yield secondary or tertiary amines. researchgate.net For instance, reaction with an alkyl halide (R-X) can lead to the formation of the corresponding N-alkylated secondary amine. Further alkylation can occur to produce a tertiary amine.

Exhaustive alkylation, typically achieved by reacting the primary amine with an excess of a methylating agent like methyl iodide, leads to the formation of a quaternary ammonium (B1175870) salt. libretexts.orgchemistrysteps.com This process, known as the Menschutkin reaction, converts the amine into a quaternary ammonium ion, which can serve as a leaving group in subsequent reactions. nih.gov

Table 1: N-Alkylation and Quaternization Products of this compound

| Reactant | Reaction Type | Product Class | General Structure |

|---|---|---|---|

| Alkyl Halide (R-X) | Mono-alkylation | Secondary Amine | 4-Br-C₆H₄-CH(NHR)-CH(CH₃)₂ |

| Alkyl Halide (R-X, excess) | Di-alkylation | Tertiary Amine | 4-Br-C₆H₄-CH(NR₂) -CH(CH₃)₂ |

| Methyl Iodide (CH₃I, excess) | Exhaustive Methylation (Quaternization) | Quaternary Ammonium Iodide | 4-Br-C₆H₄-CH(N(CH₃)₃⁺I⁻)-CH(CH₃)₂ |

Primary amines react with carboxylic acid derivatives, such as acid chlorides or acid anhydrides, to form amides. This acylation reaction is a common method for creating a stable amide linkage. organic-chemistry.org The reaction of this compound with an acylating agent (e.g., acetyl chloride) would yield the corresponding N-acylated amide, N-(1-(4-bromophenyl)-2-methylpropyl)acetamide. This transformation is significant in medicinal chemistry as the amide bond is a key structural feature in many biologically active molecules. nih.govunimi.it

The reaction of primary amines with aldehydes or ketones results in the formation of an imine, also known as a Schiff base. masterorganicchemistry.comlibretexts.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The reaction is reversible, and the formation of the imine product can be favored by removing water from the reaction mixture. operachem.com For this compound, reaction with an aldehyde (R-CHO) or a ketone (R₂C=O) would produce the corresponding imine derivative with a C=N double bond. khanacademy.org

The mechanism proceeds through a carbinolamine intermediate which then dehydrates to form the imine. libretexts.org The pH of the reaction is crucial; it must be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its departure as water, but not so acidic that it protonates the starting amine, rendering it non-nucleophilic. libretexts.org

The Hofmann elimination is a process that converts amines into alkenes. wikipedia.org The reaction begins with the exhaustive methylation of the primary amine, this compound, using excess methyl iodide to form a quaternary ammonium iodide salt. libretexts.orgchemistrysteps.com This salt is then treated with silver oxide and water to generate the corresponding quaternary ammonium hydroxide (B78521). libretexts.orgwikipedia.org

Upon heating, the quaternary ammonium hydroxide undergoes an E2 elimination reaction. libretexts.org The hydroxide ion acts as a base, abstracting a beta-hydrogen, while the trialkylamine serves as the leaving group. libretexts.org A key feature of this reaction is that it generally follows the Hofmann rule, which predicts that the major product will be the least substituted (least stable) alkene. wikipedia.org This preference is attributed to the steric bulk of the trimethylamine (B31210) leaving group, which favors the abstraction of the most accessible beta-hydrogen. wikipedia.org

Reactions Involving the 4-Bromophenyl Moiety

The bromine atom on the phenyl ring provides a handle for various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. nobelprize.org

The 4-bromophenyl group of this compound can participate in several palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents at the para-position of the phenyl ring. cem.com

Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mdpi.comlibretexts.org This versatile method is widely used to form biaryl compounds and tolerates a broad range of functional groups. nih.gov Reacting this compound with an arylboronic acid (Ar-B(OH)₂) would yield a derivative where the bromine atom is replaced by the aryl group. mdpi.com

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orgmdpi.com This reaction is a key method for the vinylation of aryl halides. youtube.com The reaction of this compound with an alkene like styrene (B11656) would result in a stilbene (B7821643) derivative.

Sonogashira Reaction: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgnih.gov The Sonogashira coupling of this compound with a terminal alkyne (R-C≡CH) would produce an arylalkyne derivative, where the bromine is substituted with the alkyne group. youtube.com

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type |

|---|---|---|

| Suzuki-Miyaura | Organoboron Compound (e.g., Ar-B(OH)₂) | Biaryl Derivative |

| Heck | Alkene (e.g., R-CH=CH₂) | Substituted Alkene Derivative |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Arylalkyne Derivative |

Compound Name Index

Nucleophilic Aromatic Substitution on the Brominated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) offers a direct pathway to functionalize the aryl ring by replacing the bromine atom with a nucleophile. However, the success of this reaction is highly dependent on the substitution pattern of the ring and the reaction mechanism.

The most common SNAr pathway is the addition-elimination mechanism . This mechanism requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group (in this case, bromine). youtube.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the aromatic ring. youtube.com The this compound molecule lacks any such activating EWGs. The alkylamine substituent is, in fact, a weakly electron-donating group, which deactivates the ring towards nucleophilic attack. Consequently, the addition-elimination pathway is not a viable strategy for this compound under standard conditions.

A second possibility is the elimination-addition mechanism , which proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.com This pathway does not require EWGs but instead necessitates the use of an exceptionally strong base, such as sodium amide (NaNH₂), to deprotonate a proton ortho to the bromine atom. youtube.com The subsequent elimination of the bromide ion generates the benzyne, which is then rapidly attacked by a nucleophile (e.g., the amide ion, NH₂⁻). This mechanism could foreseeably be applied to this compound, leading to the substitution of the bromine. A key feature of the benzyne mechanism is that the incoming nucleophile can add to either carbon of the former triple bond, potentially leading to a mixture of products if the ring is unsymmetrically substituted. youtube.com

Table 1: Hypothetical Nucleophilic Aromatic Substitution via Benzyne Mechanism

| Reactant | Reagents | Proposed Intermediate | Potential Product(s) |

| This compound | 1. NaNH₂, liquid NH₃2. H₂O | 4-(1-amino-2-methylpropyl)benzyne | 1-(4-Aminophenyl)-2-methylpropan-1-amine and 1-(3-Aminophenyl)-2-methylpropan-1-amine |

Reduction of the Aryl Bromide to an Aryl Hydrogen

The carbon-bromine bond on the phenyl ring can be selectively removed through various reduction methods, a process known as hydrodehalogenation. This transformation converts this compound into its debrominated analogue, 1-phenyl-2-methylpropan-1-amine, which can be a valuable synthetic intermediate.

Common methods for the reduction of aryl halides are applicable here:

Catalytic Hydrogenation: This is a widely used method involving a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. The hydrogen source can be hydrogen gas (H₂), or a transfer hydrogenation reagent like ammonium formate (B1220265) or cyclohexene. A base, such as potassium carbonate or sodium acetate, is often added to neutralize the hydrogen bromide (HBr) formed during the reaction.

Hydride Reagents: Complex metal hydrides can also effect this reduction. For instance, a combination of sodium hydride and lithium iodide has been shown to reduce various aryl bromides. nih.gov This system is believed to proceed through a concerted nucleophilic aromatic substitution mechanism. nih.gov

Table 2: Selected Methods for Aryl Bromide Reduction

| Method | Catalyst/Reagent | Hydrogen Source | Solvent | Typical Conditions |

| Catalytic Hydrogenation | 5-10% Palladium on Carbon (Pd/C) | H₂ gas (1-5 atm) | Ethanol (B145695), Methanol | Room temperature, 2-24 hours |

| Transfer Hydrogenation | 5-10% Palladium on Carbon (Pd/C) | Ammonium Formate (HCOONH₄) | Methanol | Reflux, 1-6 hours |

| Hydride Reduction | Sodium Hydride (NaH) with Lithium Iodide (LiI) | N/A (Hydride source is NaH) | Tetrahydrofuran (B95107) (THF) | 85 °C |

Stereochemical Aspects of Chemical Transformations

When this compound is used in its enantiomerically pure form, the stereocenter at the benzylic carbon (the carbon atom attached to both the phenyl ring and the amine group) can influence the stereochemical outcome of subsequent reactions.

Diastereoselective Control in Functional Group Interconversions

The existing chiral center in an enantiopure starting material can direct the formation of a new stereocenter, leading to a preferential formation of one diastereomer over another. This principle, known as asymmetric induction, is fundamental in stereoselective synthesis.

While specific diastereoselective reactions performed on this compound are not widely documented, the principles can be illustrated with a hypothetical reaction. For instance, if the amine were to be N-alkylated with an electrophile that itself contains a stereocenter or creates one upon reaction, the original stereocenter would influence the stereochemical outcome at the new center. The transition states leading to the different diastereomeric products would have different energies, resulting in one product being favored. This is particularly relevant in the synthesis of complex molecules like pharmaceutical agents where precise control of stereochemistry is critical. nih.gov

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen atomic frameworks.

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. For 1-(4-Bromophenyl)-2-methylpropan-1-amine, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic proton, the isopropyl methine proton, the isopropyl methyl protons, and the amine protons. The aromatic region typically displays an AA'BB' system characteristic of a 1,4-disubstituted benzene (B151609) ring. The isopropyl group's methyl protons may appear as two distinct doublets if the adjacent chiral center makes them diastereotopic.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic (2H) | ~7.45 | Doublet | ~8.4 | 2H |

| Aromatic (2H) | ~7.20 | Doublet | ~8.4 | 2H |

| Benzylic CH | ~3.85 | Doublet | ~6.5 | 1H |

| Isopropyl CH | ~1.90 | Multiplet | ~6.8 | 1H |

| Amine NH₂ | ~1.50 | Broad Singlet | - | 2H |

| Isopropyl CH₃ (A) | ~0.95 | Doublet | ~6.8 | 3H |

Note: Chemical shifts are predictions and can vary based on solvent and experimental conditions.

¹³C NMR spectroscopy identifies all unique carbon atoms within the molecule. In a proton-decoupled spectrum, each unique carbon atom appears as a single line, providing a count of the non-equivalent carbons. The spectrum for this compound would be expected to show eight distinct signals: four for the aromatic carbons (as C2/C6 and C3/C5 are equivalent), one for the benzylic carbon, one for the isopropyl methine carbon, and two for the potentially non-equivalent isopropyl methyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C (ipso, attached to C-N) | ~143.5 |

| C (aromatic, CH) | ~129.0 |

| C (aromatic, CH) | ~128.5 |

| C (aromatic, attached to Br) | ~121.0 |

| C (benzylic, CH-N) | ~62.0 |

| C (isopropyl, CH) | ~34.5 |

| C (isopropyl, CH₃) | ~19.5 |

Note: Chemical shifts are predictions and can vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the benzylic proton and the isopropyl methine proton, and between the isopropyl methine proton and the two isopropyl methyl groups' protons.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly bonded. It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular structure. For instance, the protons of the methyl groups would show correlations to the isopropyl methine carbon and the benzylic carbon, while the benzylic proton would show correlations to the aromatic carbons, thus confirming the link between the aliphatic chain and the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

Under hard ionization techniques like EI, the molecule fragments in a predictable manner. The mass spectrum of this compound would be characterized by a molecular ion peak (M⁺) that exhibits a distinctive isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 227 and 229.

A primary fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. youtube.com The most probable fragmentation would be the loss of the largest alkyl substituent, the isopropyl group, leading to a stable iminium cation. Another significant fragmentation is benzylic cleavage.

Table 3: Predicted Key EI-MS Fragmentation for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|---|

| 227 | 229 | [C₁₀H₁₄BrN]⁺ | Molecular Ion (M⁺) |

| 184 | 186 | [C₇H₇BrN]⁺ | Alpha-cleavage (loss of C₃H₇•) |

| 170 | 172 | [C₇H₆Br]⁺ | Benzylic Cation (loss of C₃H₈N•) |

ESI is a soft ionization technique that typically yields the protonated molecule, [M+H]⁺, with minimal fragmentation. For this compound, ESI-MS would show a prominent ion cluster at m/z 228 and 230.

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unequivocal determination of its elemental formula. By comparing the experimentally measured mass to the calculated theoretical mass, the molecular formula can be confirmed with high confidence.

Calculated Exact Mass for [C₁₀H₁₄⁷⁹BrN + H]⁺: 228.0437

Calculated Exact Mass for [C₁₀H₁₄⁸¹BrN + H]⁺: 230.0417

Chromatographic-Mass Spectrometric Coupling (GC-MS, LC-MS) for Purity and Identification

Coupling chromatography with mass spectrometry provides a powerful tool for the separation, identification, and quantification of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard methods for analyzing organic compounds, including primary aromatic amines. nih.govnih.govh-brs.de

In a typical GC-MS analysis, the compound would be separated from any impurities based on its volatility and interaction with the stationary phase of the GC column. The retention time serves as a preliminary identifier. Upon elution from the column, the molecule enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). This ionization process induces fragmentation of the molecule into characteristic charged particles.

For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Key fragmentation patterns would likely arise from alpha-cleavage, a characteristic process for amines, where the C-C bond nearest the nitrogen atom is broken. openstax.org This would lead to the formation of a resonance-stabilized cation. Expected fragmentation pathways for this specific molecule would include:

Loss of an isopropyl group: Cleavage of the bond between the benzylic carbon and the isopropyl group would generate a prominent fragment.

Formation of the bromophenyl cation: Cleavage could also result in fragments corresponding to the stable C6H4Br⁺ ion.

LC-MS is particularly suitable for the analysis of less volatile or thermally sensitive amines. nih.govnih.gov In this technique, the compound is separated via liquid chromatography and then introduced into the mass spectrometer, often using a softer ionization technique like electrospray ionization (ESI). shimadzu.com This typically results in a protonated molecular ion ([M+H]⁺), which helps to confirm the molecular weight with high accuracy. Tandem mass spectrometry (MS/MS) can be further employed to induce fragmentation of the selected [M+H]⁺ ion, providing structural confirmation. nih.govnih.gov The purity of the compound is determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wikieducator.orgyoutube.com

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. As a primary amine, it is expected to exhibit distinct N-H stretching vibrations. openstax.orgrockymountainlabs.com

Key expected vibrational frequencies are summarized below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 | Two distinct, sharp bands typical for a primary amine (R-NH₂). orgchemboulder.comwpmucdn.com |

| N-H Bend (Scissoring) | 1650 - 1580 | A sharp band of variable intensity. wikieducator.orgorgchemboulder.com | |

| N-H Wag | 910 - 665 | A strong and often broad band. orgchemboulder.com | |

| Aliphatic C-H | Stretch | 3000 - 2850 | Strong absorptions from the methyl and isopropyl groups. libretexts.org |

| Bend | 1470 - 1350 | Bending vibrations for methyl and methylene (B1212753) groups. libretexts.org | |

| Aromatic C-H | Stretch | 3100 - 3000 | Weaker absorptions appearing at slightly higher frequencies than aliphatic C-H stretches. libretexts.org |

| Aromatic C=C | In-ring Stretch | 1600 - 1400 | Multiple bands indicating the presence of the benzene ring. libretexts.org |

| Aryl-Bromine (Ar-Br) | Stretch | 690 - 515 | A band in the lower frequency (fingerprint) region, though its diagnostic value can be limited. libretexts.orgmissouri.edu |

| Aryl-Nitrogen (Ar-N) | Stretch | 1335 - 1250 | A strong band characteristic of aromatic amines. wikieducator.orgorgchemboulder.com |

This table presents theoretically expected data based on established correlation charts.

The pair of bands for the N-H stretch is a definitive indicator of a primary amine, resulting from symmetric and asymmetric stretching modes. openstax.orgorgchemboulder.com The C-H stretching region helps differentiate between the sp³-hybridized carbons of the alkyl chain and the sp²-hybridized carbons of the aromatic ring. missouri.edu

In the condensed phase (liquid or solid), primary amines typically engage in intermolecular hydrogen bonding, where the hydrogen atom of an N-H group on one molecule interacts with the nitrogen's lone pair on an adjacent molecule. spectroscopyonline.comquora.com This interaction has a noticeable effect on the IR spectrum.

The N-H stretching bands of hydrogen-bonded amines are generally broader and shifted to lower frequencies (a redshift) compared to the sharp, higher-frequency bands observed for free N-H groups in the gas phase or in dilute non-polar solutions. spectroscopyonline.comlibretexts.org The extent of this broadening and shifting provides qualitative information about the strength and nature of the hydrogen-bonding network within the sample.

X-ray Diffraction Studies

X-ray diffraction on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and how these molecules are organized in a solid state. creative-biostructure.comjst.go.jp

For a chiral molecule like this compound, single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguously determining its molecular structure. springernature.comncl.ac.uk By analyzing the diffraction pattern of X-rays passing through a suitable single crystal, a complete three-dimensional electron density map can be constructed. creative-biostructure.com This map allows for the precise determination of:

Bond lengths: The exact distances between all bonded atoms.

Bond angles: The angles formed by any three connected atoms.

Torsional angles: The dihedral angles that define the molecule's conformation.

Crucially, for an enantiomerically pure sample, SC-XRD can determine the absolute configuration of the stereocenter (the carbon atom bonded to the amine, the bromophenyl ring, the isopropyl group, and a hydrogen). purechemistry.orgwikipedia.org This is typically achieved through the analysis of anomalous dispersion, an effect that becomes significant when the crystal contains a relatively heavy atom, such as the bromine atom in this compound. wikipedia.orgresearchgate.netthieme-connect.de The Flack parameter, derived from the diffraction data, is used to confidently assign the R or S configuration to the chiral center. researchgate.net

Beyond the structure of a single molecule, SC-XRD reveals how molecules arrange themselves in the crystal lattice. iucr.org This crystal packing is governed by a network of intermolecular interactions. mdpi.comresearchgate.net For this compound, the primary interactions stabilizing the crystal structure would be:

Hydrogen Bonding: The amine group (–NH₂) is an excellent hydrogen bond donor, and the nitrogen's lone pair is a hydrogen bond acceptor. This would likely lead to the formation of extensive N-H···N hydrogen bond networks, which are a dominant force in the crystal packing of many primary amines. quora.com

π-π Stacking: The aromatic bromophenyl rings of adjacent molecules may stack on top of each other, contributing to lattice energy. iucr.org

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. It provides a framework for calculating various molecular properties with a favorable balance between accuracy and computational cost.

The first step in most quantum chemical studies is to find the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 1-(4-Bromophenyl)-2-methylpropan-1-amine, this involves identifying the lowest energy conformation by considering the rotation around its single bonds.

Table 1: Illustrative Optimized Geometrical Parameters This table presents typical bond lengths and angles that would be determined through DFT calculations for the optimized geometry of this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(aromatic)-Br | ~1.91 Å |

| C(aromatic)-C(chiral) | ~1.52 Å | |

| C(chiral)-N | ~1.47 Å | |

| C(chiral)-C(isopropyl) | ~1.54 Å | |

| Bond Angle | C(aromatic)-C(chiral)-N | ~110° |

| N-C(chiral)-H | ~109° | |

| Dihedral Angle | C(aromatic)-C(aromatic)-C(chiral)-N | Variable (defines conformation) |

Note: Data is representative of typical values derived from DFT calculations.

The electronic properties of a molecule are critical to understanding its reactivity. DFT calculations are used to determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.comnih.gov A smaller gap generally indicates higher reactivity. nih.gov For aromatic amines, the HOMO is often localized on the phenyl ring and the amine group, while the LUMO is typically distributed over the aromatic system.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across the molecule. It visualizes electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. For this compound, the nitrogen atom of the amine group would be an electron-rich site, while the hydrogens of the amine group would be electron-poor.

Table 2: Calculated Electronic Properties This table provides an example of electronic properties for this compound obtained from DFT calculations.

| Property | Symbol | Illustrative Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.8 |

| HOMO-LUMO Energy Gap | ΔE | 5.7 |

| Ionization Potential | IP | 6.5 |

| Electron Affinity | EA | 0.8 |

Note: Values are illustrative and depend on the specific level of theory and basis set used.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. acadpubl.eu It provides a detailed picture of the charge distribution on individual atoms and the nature of the chemical bonds (hybridization).

DFT calculations can accurately predict spectroscopic data, which is invaluable for interpreting experimental results.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, predictions would show distinct signals for the aromatic protons (typically in the 7.0-7.6 ppm range), the benzylic proton on the chiral carbon, the methine proton of the isopropyl group, and the diastereotopic methyl protons of the isopropyl group. chemistrysteps.comlibretexts.org The chemical environment, influenced by factors like electronegativity and magnetic anisotropy, determines the precise shift of each nucleus. chemistrysteps.comlibretexts.org

Vibrational Frequencies: DFT can also calculate the vibrational frequencies corresponding to the normal modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra. researchgate.net Key predicted vibrations for this molecule would include N-H stretching of the primary amine, C-H stretching for both aromatic and aliphatic groups, C=C stretching of the phenyl ring, and the C-Br stretching vibration at a lower frequency. researchgate.net

Table 3: Predicted Vibrational Frequencies This table shows representative predicted vibrational frequencies and their corresponding assignments for this compound.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretch | Primary Amine | ~3400 - 3500 |

| C-H Aromatic Stretch | Phenyl Ring | ~3050 - 3100 |

| C-H Aliphatic Stretch | Isopropyl & CH | ~2870 - 2960 |

| N-H Bend (Scissoring) | Primary Amine | ~1600 - 1650 |

| C=C Aromatic Stretch | Phenyl Ring | ~1450 - 1600 |

| C-Br Stretch | Bromo-Aromatic | ~500 - 600 |

Note: These are typical frequency ranges. Calculated values are often scaled to better match experimental data.

Molecular Dynamics (MD) Simulations

While DFT provides a static, time-independent picture of the molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. frontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions evolve. nih.gov

MD simulations are particularly useful for exploring the conformational space of flexible molecules like this compound. researchgate.net By simulating the molecule's movement over nanoseconds or longer, these calculations can reveal:

The accessible rotational conformations around the single bonds.

The frequency and energy barriers of transitions between different stable conformations.

This dynamic information is crucial for understanding how the molecule might interact with other molecules, such as solvent molecules or biological receptors, providing insights that are not available from static quantum chemical calculations alone.

Intermolecular Interaction Analysis

There are no published studies detailing the Hirshfeld surface analysis and the corresponding two-dimensional fingerprint plots specifically for this compound. Such an analysis would provide quantitative insights into the intermolecular contacts, such as hydrogen bonds and van der Waals forces, that govern its crystal packing, but this information is currently unavailable.

A Non-Covalent Interaction (NCI) index analysis for this compound has not been reported. This computational method is used to visualize and characterize non-covalent interactions, including hydrogen bonds, van der Waals interactions, and steric clashes, which are crucial for understanding its supramolecular chemistry.

Prediction of Advanced Molecular Properties

There is no available research on the theoretical prediction of the non-linear optical (NLO) properties of this compound. The calculation of properties such as polarizability and hyperpolarizability, which indicate a molecule's potential for use in optoelectronic applications, has not been performed for this compound.

Specific calculations of chemical reactivity descriptors like chemical hardness, softness, and electrophilicity for this compound using methods like Density Functional Theory (DFT) are not present in the current body of scientific literature. These descriptors are valuable for predicting the reactivity and stability of a molecule.

Analytical Method Development and Validation in Chemical Research

Chromatographic Separation Techniques for Purification and Analysis

Chromatography is the cornerstone of both purification and analysis for 1-(4-Bromophenyl)-2-methylpropan-1-amine. The selection of the appropriate chromatographic technique is dictated by the specific analytical goal, whether it be bulk purification, trace impurity analysis, or enantiomeric separation.

High Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of non-volatile compounds like this compound. Method development typically focuses on reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

For basic compounds such as amines, peak tailing can be a significant issue due to the interaction of the protonated amine with acidic residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, several strategies are employed:

Use of a base-deactivated column: Modern columns are designed with minimal residual silanols to improve peak shape for basic analytes.

Mobile phase modifiers: The addition of a small amount of a competing amine, such as triethylamine (B128534) (TEA) or isopropyl amine, to the mobile phase can neutralize the active sites on the stationary phase, leading to improved peak symmetry. biotage.com

pH control: Maintaining the mobile phase pH above the pKa of the amine ensures it is in its free-base form, reducing interactions with the stationary phase. Conversely, using an acidic mobile phase with an ion-pairing agent can also be effective.

A typical HPLC method for the analysis of a related compound, brompheniramine (B1210426) maleate (B1232345), utilizes a C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile, demonstrating a common approach for bromophenyl-containing compounds. iosrjournals.org Purification can be achieved using flash column chromatography, often on silica (B1680970) gel or a modified stationary phase like amino-silica to better handle the basic nature of the amine. biotage.comorgsyn.org

Table 1: Example HPLC Method Parameters for Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm | Provides reversed-phase separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) (Gradient) | Acetonitrile acts as the organic modifier. TFA is used as an ion-pairing agent to improve peak shape. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at 225 nm | The bromophenyl group provides strong UV absorbance at lower wavelengths. |

| Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) Method Development

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, primary amines like this compound are polar and prone to adsorption on the stationary phase, leading to poor peak shape and low response. thermofisher.comccsknowledge.com To overcome these challenges, derivatization is almost always necessary. nih.gov

The primary goal of derivatization is to replace the active hydrogen on the amine group with a less polar, more stable functional group, thereby increasing volatility and thermal stability. iu.edu Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is a common and effective strategy. researchgate.netjfda-online.com

For the structurally similar compound 1-(4-bromophenyl)-2-(methylamino)propan-1-one, GC-MS analysis was successfully performed after derivatization with TFAA. researchgate.net The resulting trifluoroacetyl derivative exhibits excellent chromatographic properties. The mass spectrum of the derivatized compound is then used for identification and quantification, with characteristic fragments providing structural confirmation. researchgate.net

Table 2: Example GC-MS Method Parameters Following Derivatization

| Parameter | Condition | Purpose |

|---|---|---|

| Derivatization | Reaction with Trifluoroacetic Anhydride (TFAA) | Converts the polar primary amine to a more volatile and stable N-trifluoroacetyl derivative. researchgate.net |

| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm | A nonpolar column suitable for a wide range of derivatized analytes. |

| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas for GC-MS. |

| Oven Program | Start at 100°C, ramp to 280°C at 15°C/min | Temperature gradient to elute the derivatized compound and separate it from impurities. |

| Injector Temp. | 250°C | Ensures complete vaporization of the derivatized sample. |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio information for definitive identification and quantification (Scan or SIM mode). |

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center, separating and quantifying its enantiomers is critical. This is achieved using chiral chromatography, most commonly HPLC with a chiral stationary phase (CSP). nih.gov The principle of chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. mdpi.com

Several types of CSPs are effective for separating chiral amines and related structures:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are widely used and show excellent resolving power for a broad range of chiral compounds. mdpi.com

Pirkle-type CSPs: These "brush-type" phases are based on π-electron acceptor and/or π-electron donor principles. For example, an (R,R) Whelk-O1 column has been successfully used to separate the enantiomers of β-amino-β-(4-bromophenyl) propionic acid.

Crown Ether CSPs: Chiral crown ethers are particularly effective for resolving primary amines. The separation mechanism involves the complexation of the protonated primary amine group (-NH3+) within the crown ether cavity. researchgate.net The enantiomeric separation of the closely related 1-(4-bromophenyl)-ethylamine has been demonstrated on a (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid-based CSP. researchgate.net

Method development involves screening different CSPs and optimizing the mobile phase, which typically consists of a nonpolar solvent like hexane (B92381) and an alcohol modifier like ethanol (B145695) or isopropanol, often with acidic or basic additives to improve resolution and peak shape.

Table 3: Comparison of Chiral Stationary Phases for Amine Separation

| CSP Type | Chiral Selector Example | Typical Mobile Phase | Separation Principle | Reference |

|---|---|---|---|---|

| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol | Hydrogen bonding, dipole-dipole, and steric interactions within chiral grooves. | mdpi.com |

| Pirkle-Type | (R,R) Whelk-O1 | Hexane/Ethanol/TFA/Isopropyl amine | π-π interactions, hydrogen bonding, dipole stacking. |

| Crown Ether | (+)-(18-crown-6)-tetracarboxylic acid | Water/Acetonitrile with Perchloric Acid | Host-guest complexation of the protonated amine. | researchgate.net |

Quantitative Analytical Methodologies

Accurate quantification of this compound is essential for process control and final product specification. This can be accomplished through several methodologies.

Chromatography-based Quantification: Both HPLC-UV and GC-MS (after derivatization) are ideal for quantification. The methods are highly specific and can simultaneously quantify the main compound and any impurities. The procedure involves creating a calibration curve by plotting the peak area response against a series of known concentrations of a reference standard. The concentration of the unknown sample is then determined by interpolation from this curve. Validated HPLC methods have been used to quantify impurities in brompheniramine maleate to the ppm level. iosrjournals.org

Titrimetry: As a basic compound, the amine can be quantified by acid-base titration. Due to the weak basicity of aromatic amines, non-aqueous titration often provides a sharper endpoint than aqueous titration. uomustansiriyah.edu.iqmt.com A common method involves dissolving the amine in a non-aqueous solvent like glacial acetic acid and titrating with a strong acid, such as perchloric acid in acetic acid. mt.com The endpoint can be detected potentiometrically or with a visual indicator. uomustansiriyah.edu.iq

Spectrophotometry: Direct UV-Vis spectrophotometry lacks the specificity for quantification in the presence of other UV-absorbing compounds. However, a quantitative method can be developed by first reacting the primary amine with a derivatizing agent to produce a unique, colored, or fluorescent product. uomustansiriyah.edu.iq For instance, primary amines can react with reagents like o-phthalaldehyde (B127526) (OPA) or naphthalene-2,3-dicarboxaldehyde (NDA) to form highly fluorescent derivatives, which can then be measured with high sensitivity using a fluorometer or a fluorescence detector coupled with HPLC. thermofisher.comnih.gov

Derivatization Strategies for Enhanced Analytical Detection and Resolution

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For this compound, derivatization is primarily used to enhance performance in GC analysis and to improve detection sensitivity in HPLC. thermofisher.comscribd.com

For Gas Chromatography: The main goal is to increase volatility and thermal stability.

Acylation: This is a common method where an acyl group is added to the amine. Reagents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) react rapidly with primary amines to form stable, volatile amides. iu.eduscribd.com The resulting halogenated derivatives are also highly sensitive to electron capture detection (ECD).

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen of the amine with a trimethylsilyl (B98337) (TMS) group, which significantly increases volatility and reduces polarity. iu.edu

For High-Performance Liquid Chromatography: Derivatization is primarily used to add a chromophore or fluorophore to the molecule, enabling more sensitive detection. This is particularly useful for trace analysis.

Fluorogenic Labeling: Reagents like dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (OPA) react with primary amines to yield derivatives with strong fluorescence, allowing for detection at very low concentrations. thermofisher.comnih.gov The choice of reagent can depend on the desired reaction conditions and the stability of the resulting derivative.

Table 4: Common Derivatization Reagents for Primary Amines

| Reagent | Abbreviation | Target Analysis | Product Formed | Analytical Advantage |

|---|---|---|---|---|

| Trifluoroacetic Anhydride | TFAA | GC-MS, GC-ECD | N-Trifluoroacetyl amide | Increases volatility and thermal stability; enhances ECD response. iu.eduresearchgate.net |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | GC-MS | N-Trimethylsilyl amine | Increases volatility and improves peak shape. iu.edu |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | HPLC-Fluorescence | Fluorenylmethyloxycarbonyl-amine | Forms a stable, highly fluorescent derivative for sensitive detection. thermofisher.comnih.gov |

| o-Phthalaldehyde | OPA | HPLC-Fluorescence | Isoindole derivative (in presence of a thiol) | Rapid reaction under mild conditions to form a fluorescent product. thermofisher.com |

| Dansyl Chloride | Dns-Cl | HPLC-Fluorescence/UV | N-Dansyl sulfonamide | Produces fluorescent derivatives that also have strong UV absorbance. thermofisher.com |

Applications As a Chemical Building Block and in Synthetic Reagent Development

Intermediate in the Synthesis of Diverse Organic Scaffolds

The structure of 1-(4-Bromophenyl)-2-methylpropan-1-amine makes it an ideal precursor for the synthesis of complex organic frameworks. The presence of the bromine atom on the phenyl ring is particularly significant, as it enables participation in a variety of metal-catalyzed cross-coupling reactions. nih.govrsc.org Reactions such as the Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings allow for the substitution of the bromine atom, thereby facilitating the construction of biaryl systems, arylated alkynes, and other complex aromatic structures. researchgate.netberkeley.eduorganic-chemistry.org This versatility is demonstrated in the widespread use of simpler analogs like 4-bromobenzylamine (B181089) to create diverse molecular libraries. sigmaaldrich.com

Furthermore, the primary amine group can be used to construct a wide range of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. Through condensation, acylation, and cyclization reactions, this amine can be incorporated into structures such as benzodiazepines, quinolines, and other pharmacologically relevant frameworks. The isopropyl group adjacent to the amine and benzylic carbon can introduce specific steric constraints, influencing the conformational properties and biological activity of the resulting scaffolds.

Potential in Ligand Design for Metal-Mediated Catalysis

Benzylamines are established components in the design of ligands for transition metal catalysts. The nitrogen atom of this compound can act as a coordinating atom for various metals. Chiral versions of this compound, such as (R)-1-(4-Bromophenyl)-2-methylpropan-1-amine, are available and could be particularly valuable in asymmetric catalysis. bldpharm.com The combination of the coordinating amine and the bulky isopropyl group can create a chiral environment around a metal center, potentially inducing enantioselectivity in catalytic transformations.

Patent literature for analogous compounds, such as 4-chloro-α-isopropylbenzylamine, describes their use in synthesizing Schiff base-copper (II) complexes that function as catalysts for asymmetric synthesis. google.com This precedent suggests that this compound could be similarly employed to develop novel catalysts for reactions like asymmetric cyclopropanation or C-H amination.

Role in the Development of New Synthetic Reagents or Methodologies

As a bifunctional molecule, this compound is a valuable reagent for developing new synthetic methodologies, particularly in the context of multicomponent reactions (MCRs). Primary amines are fundamental components in many MCRs, such as the Ugi and Mannich reactions. The compound could serve as the amine component, with the bromo-substituent acting as a latent reactive site for post-MCR modifications. This "post-modification" strategy allows for the rapid generation of molecular diversity from a single, efficient reaction, creating complex products that would otherwise require lengthy, linear synthetic routes.

The use of structurally similar amines in the synthesis of versatile reagents for molecularly imprinted polymers has been demonstrated, highlighting how such building blocks can be foundational in creating new materials and methods. mdpi.com

Explorations in Materials Science for Functional Molecule Design

In the field of materials science, aromatic amines and aryl halides are important precursors for functional organic materials. The 4-bromophenyl group allows for the incorporation of this molecule into polymeric structures through cross-coupling polymerization reactions. This could be exploited in the design of materials with specific electronic or photophysical properties. For instance, pyrrole (B145914) derivatives synthesized from 4-bromobenzylamine have been investigated for applications in conducting polymers, sensors, and biosensors. semanticscholar.org

While no specific data on the nonlinear optical (NLO) properties of this compound are available, the conjugated π-system of the aromatic ring connected to a donor amine group is a common motif in molecules designed for optoelectronic applications. Further functionalization via the bromine handle could be used to extend the conjugation or attach acceptor groups, tuning the electronic properties for potential use in organic light-emitting diodes (OLEDs) or other electronic devices.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Bromophenyl)-2-methylpropan-1-amine?

Methodological Answer: The synthesis typically involves alkylation or reductive amination strategies:

- Alkylation of 4-Bromobenzyl Halides : Reacting 4-bromobenzyl bromide with 2-methylpropan-1-amine in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent (e.g., DMF) .

- Reductive Amination : Starting from 1-(4-Bromophenyl)-2-methylpropan-1-one (synthesized via Friedel-Crafts acylation using AlCl₃ as a catalyst), reduce the ketone to the amine using NaBH₄ with a proton source (e.g., NH₄OAc) .

Q. Key Considerations :

- Purity of intermediates (monitored via TLC or HPLC).

- Optimization of reaction time and temperature to minimize side products like over-alkylation.

Q. How is this compound characterized spectroscopically?

Methodological Answer: Standard techniques include:

- ¹H/¹³C NMR :

- FTIR : N-H stretch (~3300 cm⁻¹), C-Br stretch (~600 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 227 (C₁₀H₁₄BrN⁺) .

| Spectroscopic Data Comparison | Experimental (Observed) | Computational (DFT) |

|---|---|---|

| C-Br Stretch (FTIR) | 605 cm⁻¹ | 610 cm⁻¹ |

| Aromatic ¹H NMR Shift | δ 7.4 ppm | δ 7.3–7.5 ppm |

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding electronic properties?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) provide insights into:

- Electron Distribution : Bromine’s electron-withdrawing effect stabilizes the aromatic ring, reducing electron density at the amine group .

- Reactivity Prediction : Frontier Molecular Orbital (FMO) analysis identifies nucleophilic (amine) and electrophilic (bromophenyl) sites .

- Spectroscopic Validation : Simulated IR/NMR spectra align with experimental data, resolving ambiguities in peak assignments (e.g., distinguishing amine vs. aromatic protons) .

Q. Example Workflow :

Optimize geometry using Gaussian02.

Calculate vibrational frequencies and NMR chemical shifts.

Compare with experimental data to validate structural assignments.

Q. What strategies resolve crystallographic data discrepancies during structure determination?

Methodological Answer: Crystallographic challenges (e.g., twinning, disorder) are addressed using:

- SHELX Suite :

- Hydrogen Bonding Analysis : Graph-set analysis (e.g., Etter’s rules) identifies patterns in amine–aromatic interactions, aiding in resolving packing ambiguities .

Case Study :

For twinned crystals, use the TWIN command in SHELXL with a BASF parameter to refine twin fractions. Cross-validation via R-factor convergence (target: R₁ < 5%) .

Q. How does the bromine substituent influence regioselectivity in cycloaddition reactions?

Methodological Answer: The electron-withdrawing bromine group directs reactions via:

- Electronic Effects : Deactivates the phenyl ring, favoring meta/para attack in electrophilic substitutions.

- Steric Effects : Bulky methylpropan-1-amine chain may hinder ortho-substitution.

Example Reaction :

In [3+2] cycloadditions (e.g., with nitrile oxides), bromophenyl groups increase dipolarophile reactivity, leading to pyrazole derivatives (observed in related compounds) .

Q. What are the challenges in studying biological interactions of this compound?

Methodological Answer: Key hurdles include:

- Solubility : Hydrophobic bromophenyl group necessitates DMSO or ethanol carriers for in vitro assays.

- Target Identification : Use molecular docking (AutoDock Vina) to predict binding to amine receptors (e.g., GPCRs). Validate via SPR or ITC for binding affinity .

- Metabolic Stability : LC-MS/MS monitors degradation products in liver microsome assays.

Data Contradiction Analysis Example

Issue : Discrepancies in reported amine pKa values (experimental vs. computational).

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.